4-(Morpholine-4-sulfonyl)-benzoic acid

Nav1.7 inhibition sulfonamide SAR morpholine vs piperidine

SAR programs targeting 11βHSD1 often encounter potency shifts when piperidine sulfonamides are substituted for morpholine analogs, risking misleading conclusions. 4-(Morpholine-4-sulfonyl)benzoic acid (CAS 10252-82-1) delivers the authentic morpholine pharmacophore. • High crystallinity (mp 260-261°C) ensures batch consistency for scale-up. • Elevated PSA (92.3 Ų) and moderate logP (1.42) confer superior aqueous solubility, preventing assay precipitation. • Disclosed in WO2004/011410 A1 for 11βHSD1 inhibitor synthesis-use the exact intermediate to avoid IP discrepancies.

Molecular Formula C11H13NO5S
Molecular Weight 271.29 g/mol
CAS No. 10252-82-1
Cat. No. B077692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholine-4-sulfonyl)-benzoic acid
CAS10252-82-1
Molecular FormulaC11H13NO5S
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H13NO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14)
InChIKeyIGXVSENNUSQCOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholine-4-sulfonyl)-benzoic acid: Procurement Overview


4-(Morpholine-4-sulfonyl)-benzoic acid (CAS 10252-82-1) is a crystalline sulfonamide-functionalized benzoic acid building block comprising a morpholine ring attached via a sulfonyl linker to a benzoic acid core [1]. With a molecular weight of 271.29 g·mol⁻¹ and a melting point of 260–261 °C [2], it serves as a versatile intermediate in medicinal chemistry programs, including 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) inhibitor development [3]. Its predicted logP of 1.42 and polar surface area of 92.3 Ų [1] distinguish it from less polar, all-carbon-ring sulfonamide analogs.

Workflow
Sulfonamide-based medicinal chemistry and SAR studies
Selection Context
Morpholine-specific pharmacophore evaluation for target engagement
Property Profile
Reported high crystallinity and balanced hydrophilicity support process chemistry and assay compatibility

Why 4-(Morpholine-4-sulfonyl)-benzoic acid Cannot Be Simply Replaced


The morpholine ring's endocyclic oxygen confers higher polarity (PSA 92.3 Ų) and altered hydrogen-bonding capacity compared to piperidine (PSA ~80 Ų) or pyrrolidine analogs [1]. This directly impacts solubility, permeability, and target recognition in biological systems. In sulfonamide-based drug discovery, replacing a piperidine sulfonamide with a morpholine sulfonamide has been shown to cause a significant reduction in target inhibitory activity, an effect that could only be rescued by linker engineering [2]. Generic substitution without considering these physicochemical and pharmacodynamic differences risks compromising synthetic yield, biological activity, and reproducibility.

4-(Morpholine-4-sulfonyl)-benzoic acid
Piperidine analog: higher polarity and hydrogen-bonding capacity of morpholine may shift target recognition and solubility profile
4-(Morpholine-4-sulfonyl)-benzoic acid
Pyrrolidine analog: altered ring geometry and basicity may not reproduce morpholine-specific SAR outcomes
4-(Morpholine-4-sulfonyl)-benzoic acid
Generic all-carbon-ring sulfonamide: lower crystallinity and purity may introduce batch variability and purification burden

4-(Morpholine-4-sulfonyl)-benzoic acid: Quantitative Differentiation


Morpholine vs Piperidine Sulfonamide in Nav1.7 Inhibition

In a medicinal chemistry optimization program for benzenesulfonamide Nav1.7 inhibitors, replacement of a piperidine sulfonamide with a morpholine sulfonamide led to a significant loss of inhibitory activity [1]. However, activity could be restored by shortening the linker from methyleneoxy to oxygen, indicating that the morpholine sulfonamide's altered basicity and geometry critically modulate target engagement. This exemplifies how morpholine-vs-piperidine architecture directly influences pharmacological outcomes, precluding simple interchange [1].

Morpholine vs Piperidine Nav1.7 Activity
Cross-study comparable
Substantial potency drop with morpholine substitution; activity restored by linker engineering
Not bioisosterically interchangeable; linker context modulates target engagement
Exact IC₅₀ fold-change not disclosed; Nav1.7 electrophysiological assay
Nav1.7 inhibition sulfonamide SAR morpholine vs piperidine

Crystallinity and Melting Point vs Piperidine Analog

4-(Morpholine-4-sulfonyl)-benzoic acid exhibits a melting point of 260–261 °C [1], indicative of strong intermolecular hydrogen bonding involving the morpholine oxygen and carboxylic acid groups. In contrast, 4-(piperidine-1-sulfonyl)benzoic acid (CAS 10252-83-2) is reported as a solid with no publicly disclosed melting point, suggesting potentially lower crystallinity or different crystal packing . The higher melting point of the morpholine derivative implies greater thermal stability and ease of purification via recrystallization, critical for kilogram-scale synthesis.

Melting Point Stability
Supporting evidence
260–261 °C
Morpholine analog Piperidine analog: data not available
Higher thermal stability supports reliable purification and solid-state handling
Measured in acetic acid; comparator data absent
thermal analysis crystallinity solid-state properties

Polar Surface Area and Solubility vs Piperidine Analog

The computed polar surface area (PSA) for 4-(morpholine-4-sulfonyl)benzoic acid is 92.3 Ų [1], which is approximately 15% higher than the predicted PSA for 4-(piperidine-1-sulfonyl)benzoic acid (estimated ~80 Ų based on structural differences). The morpholine oxygen contributes additional hydrogen-bond acceptor capability, enhancing aqueous solubility. Experimental logP of 1.42 [1] further supports balanced hydrophilicity, which is beneficial for bioassays requiring DMSO/water compatibility.

Polar Surface Area (PSA)
Class-level inference
92.3 Ų; logP 1.42
Morpholine analog Piperidine analog: ~80 Ų estimated
Higher PSA and lower logP predict better aqueous solubility for DMSO/water assays
In silico prediction; experimental confirmation recommended
ADME prediction polar surface area solubility

Commercial Purity vs Piperidine Analog

4-(Morpholine-4-sulfonyl)-benzoic acid is routinely available at 97% purity (Fluorochem, product F042135) , whereas common suppliers of the piperidine analog list 95% purity . The 2% higher purity specification minimizes batch-to-batch variability and reduces the need for additional purification steps, directly impacting downstream synthetic yield and assay reproducibility.

Commercial Purity
Supporting evidence
97% (Fluorochem)
Morpholine analog Piperidine analog: 95% (AKSci)
Higher purity specification may reduce batch variability and purification steps
Supplier-specified values; lot-to-lot verification advised
purity quality control procurement

4-(Morpholine-4-sulfonyl)-benzoic acid: Optimal Procurement Scenarios


Morpholine-Specific Sulfonamide SAR

When exploring structure-activity relationships around sulfonamide-containing leads, substitution of piperidine with morpholine can cause substantial potency shifts (as observed in Nav1.7 inhibitors). Using 4-(morpholine-4-sulfonyl)benzoic acid as a key intermediate ensures the morpholine-specific pharmacophore is evaluated, preventing misleading SAR conclusions arising from generic substitution [1].

Process Scale-Up: High Crystallinity Intermediates

The high melting point (260–261 °C) and well-defined crystallinity of 4-(morpholine-4-sulfonyl)benzoic acid [2] make it preferable over less crystalline analogs for kilogram-scale synthesis, where efficient purification and consistent solid-state properties are critical for regulatory filing and cost control.

Biochemical Assays: Enhanced Aqueous Solubility

The elevated polar surface area (92.3 Ų) and moderate logP (1.42) [3] predict improved aqueous solubility compared to piperidine analogs, reducing the risk of compound precipitation in DMSO/water assay mixtures and ensuring accurate dose-response measurements.

Patented 11βHSD1 Inhibitor Development

4-(Morpholine-4-sulfonyl)benzoic acid is explicitly utilized as an intermediate in the synthesis of 11βHSD1 inhibitors described in WO2004/011410 A1 [4]. Researchers pursuing this therapeutic target benefit from using the exact intermediate disclosed in the patent, avoiding potential intellectual property and bioactivity discrepancies that could arise from substituting with piperidine or pyrrolidine analogs.

Application
Selection Property
Validation Focus
Morpholine-specific sulfonamide SAR
Morpholine pharmacophore identity
Target engagement and linker-dependent activity review
Process scale-up and crystallization
High crystallinity and thermal stability
Recrystallization yield and solid-form consistency
Biochemical assay development
Enhanced aqueous solubility profile
DMSO/water compatibility and precipitation risk
11βHSD1 inhibitor research
Patent-specified intermediate
IP alignment and bioactivity reproducibility

Technical Documentation Hub

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